2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a thioether-linked N-hydroxyacetamide group at position 2.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-11-5-7-12(8-6-11)24-17(21-22-18(24)27-10-16(25)23-26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20,26H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERURASHTKLQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a synthetic organic molecule that belongs to the class of triazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. Its structure includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. The presence of functional groups such as the fluorophenyl and indole enhances its binding affinity to specific enzymes and receptors involved in cancer progression. The compound may inhibit key signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines including PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values ranging from 0.67 to 0.87 µM .
- A comparative study showed that derivatives containing the triazole scaffold had enhanced anticancer properties compared to traditional chemotherapeutics .
- Mechanism-Based Approaches :
Pharmacological Profile
The pharmacological profile of the compound suggests multiple mechanisms contributing to its biological activity:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial | Exhibits activity against bacterial strains |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer |
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Development of novel anticancer therapies.
- Use as a lead compound for synthesizing more potent derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Diversity :
- The target compound’s 4-fluorophenyl group contrasts with 4-phenyl () or 4-methoxyphenyl () analogs, influencing electron-withdrawing effects and lipophilicity. Fluorine atoms enhance metabolic stability and membrane permeability compared to methoxy or phenyl groups .
- The indol-3-yl substituent (target) vs. pyridine () or thiophene () may improve interactions with aromatic residues in enzyme binding pockets, as seen in cytotoxic indole-containing analogs .
Functional Group Variations :
- The N-hydroxyacetamide group in the target compound distinguishes it from hydrazones () or thioethers (). Hydroxamic acids are potent chelators of zinc ions, critical for inhibiting metalloenzymes like HDACs, whereas hydrazones rely on Schiff base formation for activity .
- Compared to acetamide derivatives (), the hydroxamic acid group may confer stronger hydrogen-bonding capacity and improved solubility at physiological pH.
Biological Activity Profiles: Hydrazone derivatives (e.g., compound 8 in ) exhibit cytotoxicity against melanoma (IGR39) with IC₅₀ values of ~8–10 µM, while hydroxamic acids (target) are theorized to inhibit HDACs at nanomolar ranges, suggesting higher potency . Compounds with trifluoromethyl groups () show anti-inflammatory activity via leukotriene inhibition, but the target’s fluorine and indole groups may redirect activity toward anticancer targets .
Research Findings and Data Tables
Table 1: Cytotoxicity Comparison of Triazole Derivatives
*Hypothetical data for the target compound; *IC₅₀ for leukotriene inhibition.
Table 2: Physicochemical Properties
| Compound ID | logP* | Water Solubility (mg/mL) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Target | 2.1 | 0.05 | 180–182† | - |
| 5q () | 3.8 | 0.01 | 146–148 | |
| 7h () | 2.9 | 0.1 | 165–167 |
*Calculated using ChemDraw; †Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
